molecular formula C7H6F2O4 B13329547 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid

Cat. No.: B13329547
M. Wt: 192.12 g/mol
InChI Key: UVYDKWQVMXYTBV-UHFFFAOYSA-N
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Description

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 2,2-difluoro-2-hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with a difluoroalkylating agent under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or ruthenium, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroalkyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2,2-difluoro-2-hydroxyethyl group in 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6F2O4

Molecular Weight

192.12 g/mol

IUPAC Name

5-(2,2-difluoro-2-hydroxyethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H6F2O4/c8-7(9,12)3-4-1-2-5(13-4)6(10)11/h1-2,12H,3H2,(H,10,11)

InChI Key

UVYDKWQVMXYTBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC(O)(F)F

Origin of Product

United States

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